

# Application Notes and Protocols for L-165,041 in Mouse Models

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## Compound of Interest

Compound Name: L-165041  
CAS No.: 79558-09-1  
Cat. No.: B1673701

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These application notes provide a comprehensive overview of the recommended use of L-165,041, a potent and selective peroxisome proliferator-activated receptor delta (PPAR $\delta$ ) agonist, in various mouse models. This document includes detailed information on dosages, experimental protocols, and the underlying signaling pathways.

## Summary of L-165,041 Dosage and Effects in Mouse Models

L-165,041 has been utilized in several mouse models to investigate its therapeutic potential in metabolic disorders, inflammation, and neurodegenerative diseases. The dosages and observed effects are summarized in the table below.

Mouse Model	Dosage	Administration Route	Treatment Duration	Key Findings
LDLR <sup>-/-</sup> Mice (Western Diet-Induced Hepatic Steatosis)	5 mg/kg/day	Intraperitoneal (i.p.)	16 weeks	Reduced hepatic lipid accumulation, cholesterol, and triglycerides. Decreased expression of inflammatory markers (IL-1 $\beta$ , IL-6).[1]
db/db Mice (Insulin-Resistant)	Not specified	Not specified	Not specified	Raises plasma cholesterol levels.[2]
Models of Cerebral Infarction and Parkinson's Disease	Not specified	Not specified	Not specified	Exhibits neuroprotective effects.[2]

## Experimental Protocols

### Preparation of L-165,041 for In Vivo Administration

A common vehicle for dissolving L-165,041 for intraperitoneal injection in mice consists of a mixture of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), Tween-80, and saline.

Materials:

- L-165,041 powder
- DMSO
- PEG300

- Tween-80
- Sterile Saline (0.9% NaCl)

Protocol:

- Prepare a stock solution of L-165,041 in DMSO.
- For the final injection volume, the recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- To prepare the final solution, first mix the required volume of the L-165,041 stock solution with PEG300.
- Add Tween-80 to the mixture and vortex thoroughly.
- Finally, add the sterile saline to reach the final desired concentration and volume.
- Ensure the solution is clear and free of precipitation before administration.

Another reported vehicle for L-165,041 in a study with LDLR<sup>-/-</sup> mice was 0.1N NaOH.[1]

## Administration Protocols

### a) Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common method for administering L-165,041 to mice.

Procedure:

- Restrain the mouse appropriately.
- Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
- Insert a 25-27 gauge needle at a 10-20 degree angle.
- Gently aspirate to ensure no fluid or blood is drawn back, confirming the needle is in the peritoneal cavity.

- Inject the prepared L-165,041 solution slowly.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions.

#### b) Oral Gavage

While a specific oral gavage protocol for L-165,041 in mice was not detailed in the provided search results, a general protocol can be followed. The vehicle used for i.p. injection may be adapted for oral administration.

##### Procedure:

- Use a proper-sized, ball-tipped gavage needle.
- Measure the distance from the mouse's mouth to the last rib to estimate the correct insertion depth.
- Gently insert the needle into the esophagus and advance it into the stomach.
- Administer the L-165,041 solution slowly.
- Carefully remove the needle.
- Monitor the mouse for any signs of distress.

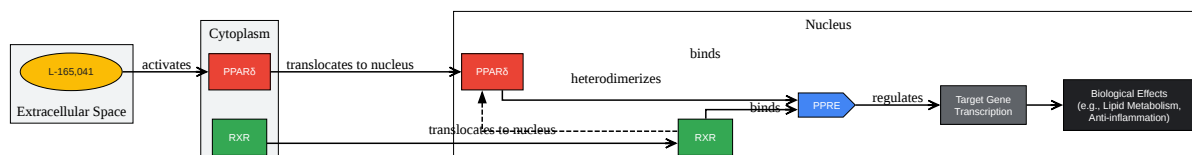
#### c) Osmotic Pumps

For long-term, continuous administration of L-165,041, osmotic pumps can be surgically implanted. This method was utilized in a study on rats to investigate atherosclerosis and could be adapted for mouse models.<sup>[3]</sup> This technique provides a steady release of the compound, maintaining stable plasma concentrations.

## Signaling Pathway of L-165,041

L-165,041 is a selective agonist for PPAR $\delta$ , a nuclear receptor that plays a crucial role in regulating gene expression. Upon activation by L-165,041, PPAR $\delta$  forms a heterodimer with

the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.



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Caption: L-165,041 activates PPAR $\delta$ , leading to gene transcription.

Downstream Effects and Target Genes:

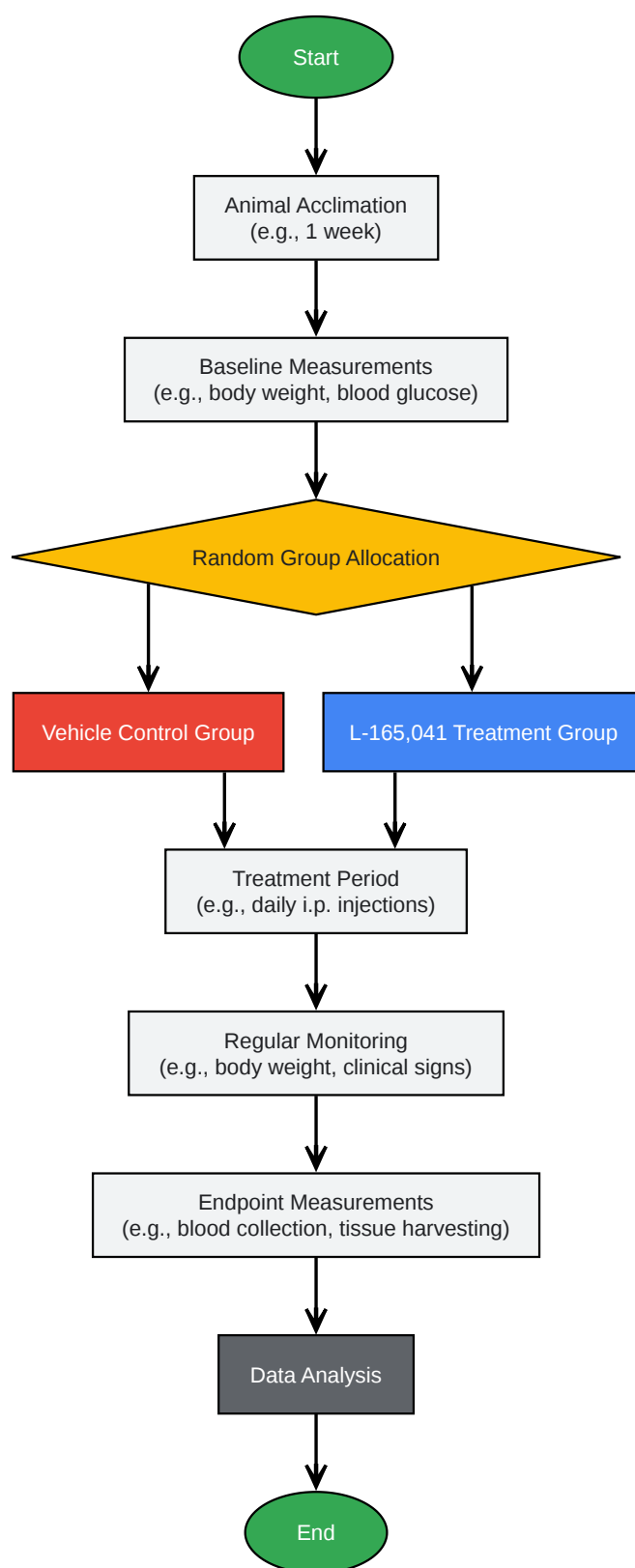
Activation of PPAR $\delta$  by L-165,041 leads to the regulation of genes involved in lipid metabolism and inflammation. In a study using LDLR $^{-/-}$  mice, L-165,041 administration resulted in:

- Increased expression of:
  - PPAR $\delta$
  - Lipoprotein lipase (LPL)
  - ATP-binding cassette transporter G1 (ABCG1)[1]
- Decreased expression of:
  - PPAR $\gamma$
  - Apolipoprotein B (ApoB)

- Interleukin-1 $\beta$  (IL-1 $\beta$ )
- Interleukin-6 (IL-6)[1]

## Experimental Workflow for a Typical In Vivo Study

The following diagram outlines a typical workflow for an in vivo study in mice using L-165,041.



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Caption: A typical workflow for an in vivo mouse study.

These application notes and protocols are intended to serve as a guide for researchers. It is crucial to adapt these protocols to specific experimental designs and to adhere to all institutional and national guidelines for animal welfare.

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## References

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